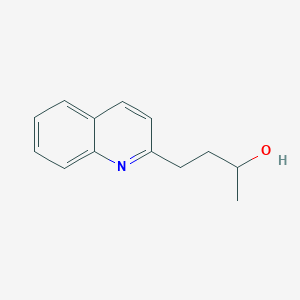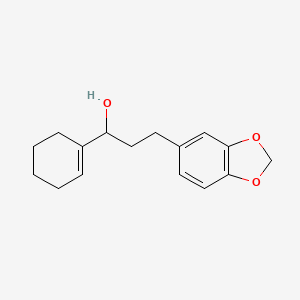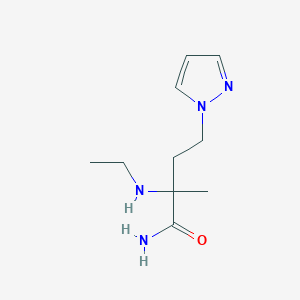![molecular formula C8H15NO2 B13524406 [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)
[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol: is a chemical compound with a unique bicyclic structure.
Vorbereitungsmethoden
The synthesis of [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol involves several steps. One common synthetic route includes the reaction of a suitable bicyclic precursor with an aminomethylating agent under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol can be compared with other similar compounds, such as:
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: This compound has a similar bicyclic structure but differs in the position of the aminomethyl group.
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: Another similar compound with variations in the position of functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
[4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-7-3-8(4-7,5-9)6(2-10)11-7/h6,10H,2-5,9H2,1H3 |
InChI-Schlüssel |
JYMCMZQMCGOTDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(C(O2)CO)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)

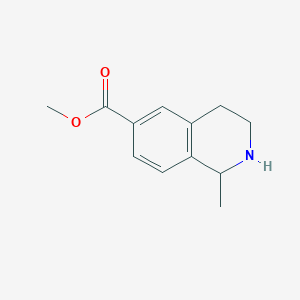

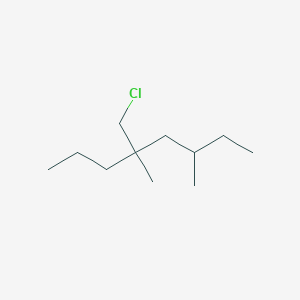
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
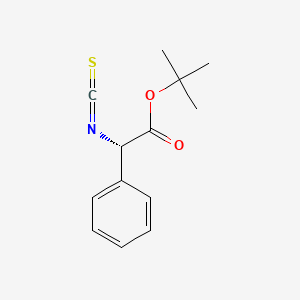
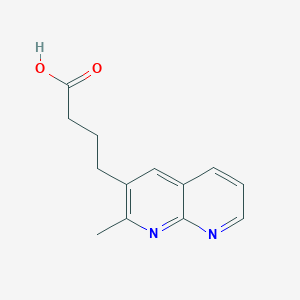
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)

